molecular formula C37H32O4 B14372762 Dibenzyl 2-(triphenylmethyl)butanedioate CAS No. 90284-34-7

Dibenzyl 2-(triphenylmethyl)butanedioate

Cat. No.: B14372762
CAS No.: 90284-34-7
M. Wt: 540.6 g/mol
InChI Key: LNYOXBGAVXOPGI-UHFFFAOYSA-N
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Description

Dibenzyl 2-(triphenylmethyl)butanedioate is an organic compound that features a complex structure with multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 2-(triphenylmethyl)butanedioate typically involves the esterification of butanedioic acid derivatives with benzyl alcohol and triphenylmethanol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2-(triphenylmethyl)butanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Dibenzyl 2-(triphenylmethyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dibenzyl 2-(triphenylmethyl)butanedioate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl 2-(phenylmethyl)butanedioate
  • Dibenzyl 2-(methylphenyl)butanedioate
  • Dibenzyl 2-(dimethylphenyl)butanedioate

Uniqueness

Dibenzyl 2-(triphenylmethyl)butanedioate is unique due to the presence of the triphenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

90284-34-7

Molecular Formula

C37H32O4

Molecular Weight

540.6 g/mol

IUPAC Name

dibenzyl 2-tritylbutanedioate

InChI

InChI=1S/C37H32O4/c38-35(40-27-29-16-6-1-7-17-29)26-34(36(39)41-28-30-18-8-2-9-19-30)37(31-20-10-3-11-21-31,32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34H,26-28H2

InChI Key

LNYOXBGAVXOPGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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